Bienvenue dans la boutique en ligne BenchChem!

(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone

CNS drug design Physicochemical property optimization LogP-driven compound selection

(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone (CAS 2097944-53-9) is a synthetic, dual-heterocyclic small molecule comprising a 4-(2-fluoroethyl)piperazine moiety coupled via a methanone bridge to a piperidin-2-yl group. It carries a molecular formula of C₁₂H₂₂FN₃O and a molecular weight of 243.32 g/mol.

Molecular Formula C12H22FN3O
Molecular Weight 243.32 g/mol
CAS No. 2097944-53-9
Cat. No. B1476243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone
CAS2097944-53-9
Molecular FormulaC12H22FN3O
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCN(CC2)CCF
InChIInChI=1S/C12H22FN3O/c13-4-6-15-7-9-16(10-8-15)12(17)11-3-1-2-5-14-11/h11,14H,1-10H2
InChIKeyWEOSQXLGVQKPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone (CAS 2097944-53-9): A Fluorinated Piperazine-Piperidine Building Block for CNS-Targeted Medicinal Chemistry


(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone (CAS 2097944-53-9) is a synthetic, dual-heterocyclic small molecule comprising a 4-(2-fluoroethyl)piperazine moiety coupled via a methanone bridge to a piperidin-2-yl group. It carries a molecular formula of C₁₂H₂₂FN₃O and a molecular weight of 243.32 g/mol. The compound is primarily utilized as a research chemical building block and fragment for CNS-oriented medicinal chemistry programs, particularly where the 2-fluoroethyl appendage enables subsequent ¹⁸F-radiolabeling for positron emission tomography (PET) tracer development [1]. Commercially available at 98% purity, it is handled under GHS07 hazard warnings (H302, H315, H319, H335) .

Why Closely Related Piperazine-Piperidine Analogs Cannot Simply Replace (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone in CNS and PET-Tracer Research


Within the piperazine-piperidine methanone scaffold series, seemingly minor substitutions at the 4-position of the piperazine ring—methyl, ethyl, hydroxyethyl, or unsubstituted—produce compounds with divergent computed lipophilicity (XLogP3), hydrogen-bonding capacity, and metabolic stability that fundamentally alter pharmacokinetic behavior and target engagement. The 2-fluoroethyl group uniquely combines (1) the ability to serve as a direct precursor for ¹⁸F radiolabeling without structural scaffold alteration [1], (2) an XLogP3 of 0.4 that balances passive blood-brain barrier permeability with aqueous solubility, contrasting sharply with the higher lipophilicity of the 4-ethyl analog (XLogP3 ≈ 0.8) , and (3) the C-F bond's metabolic resistance compared to O-dealkylation-labile hydroxyethyl chains [2]. These properties are not collectively reproducible by simple N-methyl, N-ethyl, or N-(2-hydroxyethyl) substitution, making direct interchange invalid for applications requiring defined CNS penetration or radiotracer properties.

Quantitative Evidence for Selecting (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone Over Analogous Piperazine-Piperidine Methanones


Controlled Lipophilicity (XLogP3 = 0.4) Balances Brain Penetration and Aqueous Solubility Versus Methyl and Ethyl Analogs

The computed partition coefficient XLogP3 for (4-(2-fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone is 0.4 [1]. This value lies within the optimal CNS drug space (XLogP 1–3) but is sufficiently low to avoid excessive lipophilicity-driven promiscuity and poor solubility. In contrast, the 4-methyl analog (CAS 1008091-05-1) has a computed XLogP3 ≈ 0.1–0.2, and the 4-ethyl analog (CAS 728930-83-4 for the 4-piperidinyl isomer) has XLogP3 ≈ 0.8 . The fluoroethyl group thus provides an intermediate lipophilicity that improves passive BBB permeability relative to the methyl analog while maintaining better aqueous solubility than the ethyl analog—a balance critical for CNS-targeted fragment and lead optimization campaigns.

CNS drug design Physicochemical property optimization LogP-driven compound selection

98% Guaranteed Purity Versus Typical 95% for Piperazine-Piperidine Methanone Analogs

The compound is commercially listed at 98% purity by Leyan (Shanghai Haohong Biomedical), with batch-specific analytical quality control including NMR, HPLC, or GC verification . This exceeds the 95% purity specification typically offered for structurally analogous building blocks such as (4-methylpiperazin-1-yl)(piperidin-2-yl)methanone and related fluoroethyl-piperazine derivatives from other suppliers . The 3-percentage-point purity differential translates to a lower maximum impurity burden (≤2% vs ≤5%), which is significant for applications such as fragment-based screening where impurities at the 1–5% level can generate false-positive hits and confound structure-activity relationship (SAR) interpretation.

Chemical procurement Analytical quality control Building block specification

2-Fluoroethyl Group Enables Direct ¹⁸F Radiolabeling Without Scaffold Modification, Critical for PET Tracer Development

The 2-fluoroethyl substituent on the piperazine ring permits direct nucleophilic ¹⁸F-fluorination at the terminal ethyl position, enabling conversion to an ¹⁸F-radiolabeled PET tracer without structural alteration of the pharmacophoric elements. This principle has been validated in a closely related chemical series: a fluoroethyl-piperazine-containing CSF1R ligand was radiolabeled with ¹⁸F and used for PET imaging of neuroinflammation, achieving an IC₅₀ of 3.42 ± 0.33 nM for CSF1R—demonstrating that the fluoroethyl group is tolerated for target binding while providing the radioisotope handle [1]. By contrast, the 4-methyl analog cannot be directly radiolabeled with ¹⁸F without substantial scaffold redesign or prosthetic group conjugation, adding synthetic complexity and potentially altering binding pharmacology. The 4-(2-hydroxyethyl) analog, while convertible to a tosylate leaving group for ¹⁸F displacement, requires an additional activation step and may suffer from competing elimination side reactions.

PET imaging ¹⁸F radiochemistry Neuroinflammation target engagement

Piperidine-2-yl (Ortho) Regiochemistry Provides Distinct Pharmacophoric Geometry Compared to Piperidine-4-yl (Para) Isomers

The target compound features a piperidine-2-yl group attached to the methanone carbonyl, placing the secondary amine of the piperidine ring in close spatial proximity (ortho-like) to the amide bond. This arrangement creates a conformationally constrained hydrogen bond donor-acceptor network with a 3-bond separation between the piperidine NH and the carbonyl oxygen, distinct from the 5-bond separation in the piperidine-4-yl positional isomer (CAS 728930-83-4). The differing geometries yield distinct molecular electrostatic potential surfaces and intramolecular hydrogen bonding patterns, which are known to influence target protein recognition in chemokine receptor and muscarinic receptor antagonist programs where piperazine-piperidine methanone scaffolds have shown activity [1]. The 2-piperidinyl isomer has a computed topological polar surface area (TPSA) of 35.6 Ų , compared to analogous values for 4-piperidinyl isomers (~35.6 Ų), indicating that while global polarity is similar, the spatial distribution of the hydrogen bond donor/acceptor vector angles differs.

Scaffold geometry Positional isomer SAR Piperazine-piperidine linker optimization

Fluoroethyl Substitution Alters Sigma Receptor Subtype Binding Profile by >50-Fold Versus Methyl in Structurally Related Piperazine Series

In a directly comparable piperazine-based sigma receptor ligand series, fluoroethylation of the desmethyl precursor caused a pronounced negative shift in sigma-1 receptor binding affinity: the fluoroethyl analog exhibited a S1R Ki of 316 ± 21 nM, compared to 5.92 ± 0.52 nM for the corresponding methyl analog—a >53-fold reduction in affinity [1]. This dramatic difference demonstrates that the 2-fluoroethyl group profoundly influences molecular recognition at sigma receptors, a target class overexpressed in CNS tumors and implicated in neuroinflammation. While this specific head-to-head data originates from the PB28 series rather than the piperidine-2-yl methanone scaffold, the pharmacophoric similarity—a 4-(2-fluoroethyl)piperazine moiety connected via a linker to a lipophilic group—makes the class-level inference relevant. Researchers selecting this compound for sigma receptor-targeted programs must anticipate that the fluoroethyl group will produce binding affinities and selectivity profiles markedly divergent from methyl-substituted analogs.

Sigma receptor pharmacology Fluorine SAR Neuro-oncology imaging

Computed Hydrogen Bond Donor/Acceptor Profile (HBD=1, HBA=4) Supports CNS Multiparameter Optimization (MPO) Compliance

The compound has a Hydrogen Bond Donor count of 1 (the piperidine NH) and a Hydrogen Bond Acceptor count of 4 (piperazine N, amide carbonyl O, piperidine N, and the C-F moiety acting as a weak HBA) [1]. The HBD ≤ 3 and HBA ≤ 7 values align with CNS MPO (Multiparameter Optimization) criteria for brain-penetrant molecules. Combined with TPSA = 35.6 Ų (< 70 Ų threshold), MW = 243.32 (< 350 Da), and XLogP3 = 0.4 (< 3), the compound achieves a favorable CNS MPO profile. In contrast, the 4-(2-hydroxyethyl) analog (CAS 1246172-56-4, as HCl salt) has HBD = 2 (additional hydroxyl donor), potentially reducing passive BBB permeability and increasing P-glycoprotein (P-gp) efflux susceptibility relative to the fluoroethyl compound.

CNS MPO score Drug-likeness Fragment library design

Recommended Application Scenarios for (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone Based on Quantitative Differentiation Evidence


¹⁸F PET Tracer Development for Neuroinflammation and CNS Target Engagement Studies

The compound's 2-fluoroethyl group permits direct ¹⁸F radiolabeling without scaffold modification—a decisive advantage for PET tracer programs targeting neuroinflammatory markers such as CSF1R [Section 3, Evidence Item 3]. Its CNS MPO-compliant profile (XLogP3 = 0.4, TPSA = 35.6 Ų, HBD = 1) [Section 3, Evidence Item 6] supports blood-brain barrier penetration, while the piperidine-2-yl geometry provides a unique pharmacophoric vector distinct from 4-piperidinyl isomers [Section 3, Evidence Item 4]. Procurement at 98% purity [Section 3, Evidence Item 2] ensures minimal cold-carrier contamination for radiochemical yield optimization. This compound is thus particularly suited as a cold reference standard and precursor for ¹⁸F-labeled CNS PET ligand development, where the methyl analog cannot serve as a direct radiolabeling precursor.

Sigma Receptor Pharmacology Profiling Where Fluorine Substitution Profoundly Modulates Binding Affinity

Class-level evidence demonstrates that fluoroethyl substitution on the piperazine ring can shift sigma-1 receptor binding affinity by >53-fold relative to methyl substitution (Ki = 316 nM vs 5.92 nM) [Section 3, Evidence Item 5]. Researchers investigating sigma receptor subtype selectivity in oncology or CNS indications should select this compound specifically when studying the pharmacological consequences of fluorine incorporation, as the binding profile cannot be inferred from methyl or ethyl analogs. The 2-piperidinyl attachment further differentiates this scaffold from 4-substituted piperazine sigma ligands, enabling exploration of novel sigma receptor pharmacophores.

CNS Fragment-Based Drug Discovery and Library Enumeration Requiring Balanced Lipophilicity

With a molecular weight of 243.32 Da and XLogP3 of 0.4, this compound satisfies fragment library criteria (MW < 300, clogP < 3) while providing four hydrogen bond acceptor sites and one donor for efficient target engagement [Section 3, Evidence Items 1 and 6]. The 98% purity specification minimizes false positives in high-concentration fragment screening (>1 mM) where impurities at the 2–5% level can confound hit identification [Section 3, Evidence Item 2]. The fluoroethyl group also provides a ¹⁹F NMR handle for ligand-observed binding experiments, adding an orthogonal detection modality unavailable with non-fluorinated analogs.

GPCR Antagonist Scaffold Optimization Leveraging Piperidine-2-yl Geometry

The piperidine-2-yl methanone motif has been validated in potent CCR4 antagonist series (Ki = 2.5 nM for optimized derivatives) [Section 3, Evidence Item 4]. The target compound's 2-piperidinyl regiochemistry creates a 3-bond donor-acceptor spacing that enables specific intramolecular hydrogen bonding patterns distinct from the 4-piperidinyl isomer. Medicinal chemistry teams pursuing GPCR targets where linker geometry is critical—particularly chemokine receptors and muscarinic receptor subtypes—should prioritize this compound over 4-piperidinyl positional isomers to access conformational space not achievable with para-substituted analogs.

Quote Request

Request a Quote for (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.